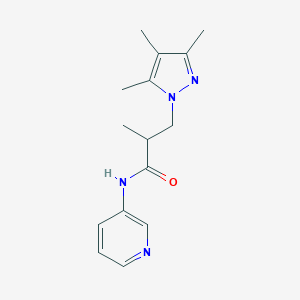![molecular formula C20H24BrN3O3 B279220 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may induce the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide have been extensively studied. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide. These include:
1. Investigating the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
2. Exploring the molecular mechanisms underlying the anti-inflammatory and analgesic properties of this compound.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential use of this compound as a diagnostic tool for detecting other neurodegenerative diseases.
5. Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and metabolic disorders.
Synthesis Methods
The synthesis of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with N-(2-aminoethyl)-3-aminopropylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
Scientific Research Applications
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease.
properties
Product Name |
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide |
|---|---|
Molecular Formula |
C20H24BrN3O3 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-bromo-N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-24(2)12-6-11-22-20(26)15-7-4-5-8-17(15)23-19(25)14-9-10-18(27-3)16(21)13-14/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,26)(H,23,25) |
InChI Key |
HSMJKUOGBDXWBP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-N-[3-(benzylamino)propyl]benzamide](/img/structure/B279161.png)
![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-naphthamide](/img/structure/B279167.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B279171.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B279224.png)
![2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B279225.png)